4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine
Description
4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine is a heterocyclic compound featuring a morpholine ring linked to a piperidine moiety via an ethylsulfonyl group.
Properties
Molecular Formula |
C11H22N2O3S |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
4-(1-ethylsulfonylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C11H22N2O3S/c1-2-17(14,15)13-5-3-11(4-6-13)12-7-9-16-10-8-12/h11H,2-10H2,1H3 |
InChI Key |
OAKGQSORQLNTML-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
The preparation of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine involves several synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst under hydrogenation conditions . This method is known for its high yield and purity. Industrial production methods often involve similar catalytic hydrogenation processes to ensure the efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Scientific Research Applications
4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine is a chemical compound featuring a morpholine ring substituted with an ethylsulfonyl-4-piperidyl group. It exhibits significant biological activity, particularly in pharmacological contexts, and has potential applications across various fields.
Scientific Research Applications
- Pharmacology Studies suggest that 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine may act as a pharmacological agent. Interaction studies focus on its binding affinity to various biological targets.
- Synthesis The synthesis of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine typically involves several steps to ensure the production of the desired compound with high purity and yield.
- Potential Applications This compound has potential applications across various fields. Its uniqueness lies in its specific combination of morpholine and piperidine functionalities along with the ethylsulfonyl group, which may confer distinct pharmacological properties compared to similar compounds.
Structural Similarities
Several compounds share structural similarities with 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(Ethylsulfonyl)-4-piperidinamine | Similar piperidine structure without morpholine | Potentially different biological activity |
| 4-(Methylsulfonyl)-piperidine | Contains a methylsulfonyl group instead | May exhibit different solubility and reactivity |
| N-(2-Ethoxyethyl)-piperidine | Ethoxyethyl substitution on piperidine | Altered pharmacokinetics due to ethoxyethyl group |
| 1-(Sulfonamide)-pyrrolidine | Pyrrolidine ring with a sulfonamide functional group | Different ring structure alters interaction profiles |
Mechanism of Action
The mechanism of action of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine involves its interaction with specific molecular targets. The ethylsulfonyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine and morpholine rings contribute to the compound’s overall stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Table 1: Impact of Sulfonyl Substituents on Key Properties
| Substituent | Example Compound | Key Property Differences | Reference |
|---|---|---|---|
| Ethylsulfonyl | Target compound | Balanced lipophilicity and steric bulk | |
| Methylsulfonyl | 1-[4-(Methylsulfonyl)-2-nitrophenyl]... | Higher solubility, lower hydrophobicity | |
| Benzylsulfonyl | 4-((4-(Benzylsulfonyl)piperidin-1-yl)... | Enhanced aromatic interactions |
Heterocyclic Ring Modifications
Replacing the morpholine or piperidine rings alters electronic and steric profiles:
- Morpholine vs. Piperidine : Compounds like 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)tetrahydropyran replace morpholine with tetrahydropyran, reducing hydrogen-bonding capacity but increasing ring flexibility .
- Piperidine vs. Pyrrolidine : Shorter pyrrolidine rings (e.g., 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)pyrrolidine) decrease steric hindrance but may limit conformational stability .
Table 2: Ring System Comparisons
| Ring System | Example Compound | Key Differences | Reference |
|---|---|---|---|
| Morpholine | Target compound | Oxygen atom enhances polarity | |
| Tetrahydropyran | 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)... | Reduced hydrogen-bonding capacity | |
| Pyrrolidine | 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)... | Increased flexibility |
Functional Group Additions
Additional functional groups, such as halogens or nitro groups, significantly alter reactivity:
- Bromine substitution (e.g., 4-(4-Bromophenethyl)morpholine) enhances electrophilicity and binding to nucleophilic targets like cysteine residues .
Biological Activity
4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 250.37 g/mol. Its structure includes a morpholine ring linked to a piperidine moiety through an ethylsulfonyl group, which contributes to its biological activities.
Antibacterial Activity
Recent studies have indicated that compounds containing piperidine and morpholine structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine was evaluated for its antibacterial efficacy using standard protocols.
Table 1: Antibacterial Activity of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 32 |
| Bacillus subtilis | 18 | 16 |
| Escherichia coli | 10 | 64 |
| Staphylococcus aureus | 12 | 32 |
These results suggest that the compound possesses notable antibacterial properties, particularly against gram-positive bacteria.
Anticancer Activity
The anticancer potential of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine has been investigated through various in vitro assays. The compound was tested against human lung adenocarcinoma cell line A549, revealing a half-maximal inhibitory concentration (IC50) comparable to established chemotherapeutic agents like doxorubicin.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine | A549 | 5.2 |
| Doxorubicin | A549 | 5.0 |
The mechanism of action appears to involve cell cycle arrest in the S phase and induction of mitochondrial apoptosis . Such findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics.
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that the compound also exhibits significant activity against acetylcholinesterase (AChE) and urease. This is particularly relevant for therapeutic applications in neurodegenerative diseases and as a potential treatment for conditions like peptic ulcers.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 8.7 |
These results indicate that the compound may serve as an effective inhibitor for both enzymes, suggesting its utility in treating conditions associated with their dysregulation .
Case Studies
In a recent study, researchers synthesized various morpholine- and piperidine-based derivatives to evaluate their pharmacological profiles. The findings revealed that compounds similar to 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine exhibited promising activities against multiple targets, reinforcing the importance of structural modifications in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
